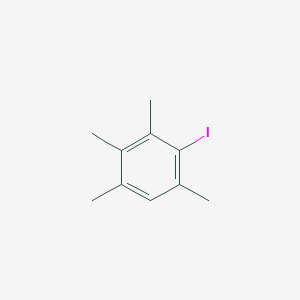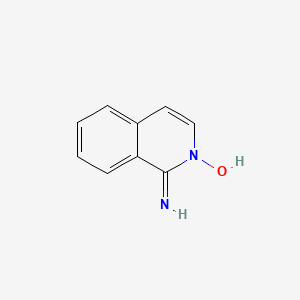
1-Isoquinolinamine, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isoquinolinamine, 2-oxide is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the amine and oxide functional groups in this compound makes it a compound of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolinamine, 2-oxide typically involves the oxidation of 1-Isoquinolinamine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isoquinolinamine, 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to the parent amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for converting the amine to a halide derivative.
Major Products:
Oxidation: Higher oxidized isoquinoline derivatives.
Reduction: 1-Isoquinolinamine.
Substitution: Isoquinoline halides and other substituted derivatives.
Applications De Recherche Scientifique
1-Isoquinolinamine, 2-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Isoquinolinamine, 2-oxide involves its interaction with various molecular targets. The amine and oxide functional groups can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
1-Isoquinolinamine: The parent compound without the oxide group.
2-Isoquinolinamine: An isomer with the amine group at a different position.
Isoquinoline: The basic heterocyclic structure without any functional groups.
Uniqueness: 1-Isoquinolinamine, 2-oxide is unique due to the presence of both amine and oxide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The oxide group can enhance its ability to participate in oxidation-reduction reactions and interact with biological targets.
Propriétés
Numéro CAS |
55417-75-9 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-hydroxyisoquinolin-1-imine |
InChI |
InChI=1S/C9H8N2O/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6,10,12H |
Clé InChI |
BEDQWESNFLSYCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN(C2=N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


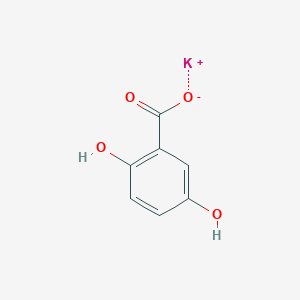
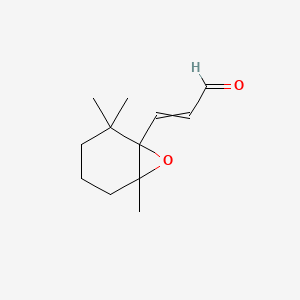
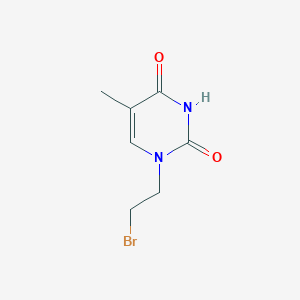
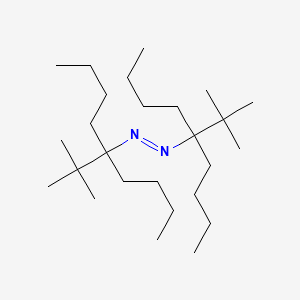
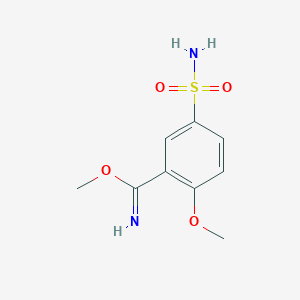
![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
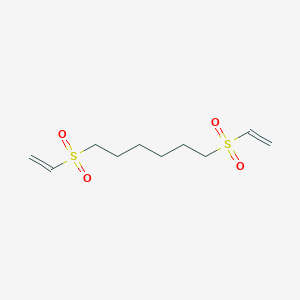
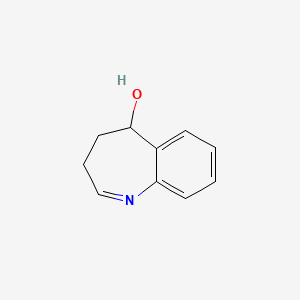


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
